molecular formula C9H9N3S2 B1243293 2-Acetylthiophene-2-thiazolylhydrazone CAS No. 89408-03-7

2-Acetylthiophene-2-thiazolylhydrazone

Cat. No.: B1243293
CAS No.: 89408-03-7
M. Wt: 223.3 g/mol
InChI Key: APEZWOQOUDEMPU-XFFZJAGNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetylthiophene-2-thiazolylhydrazone is a hybrid chemical scaffold designed for medicinal chemistry and drug discovery research, integrating the thiazolylhydrazone pharmacophore with a thiophene backbone. Researchers can leverage this compound as a key intermediate in developing novel therapeutic agents, with preliminary investigations suggesting potential in two primary areas. First, its structural analogy to established thiazolylhydrazone derivatives positions it as a promising candidate for antimicrobial research. Related compounds have demonstrated significant in vitro efficacy against resistant fungal pathogens such as Cryptococcus neoformans and Candida auris , as well as against the H37Rv strain of Mycobacterium tuberculosis . Second, the thiazole moiety is a privileged structure in oncology research, known for its ability to inhibit key enzyme targets. Structurally similar molecules have been reported as potent dual inhibitors of EGFR and VEGFR-2, receptor tyrosine kinases critically involved in tumor proliferation and angiogenesis . This dual-targeting potential makes this chemical class a valuable tool for probing new pathways in cancer biology. The compound is presented as a building block for chemical synthesis and a candidate for high-throughput screening assays. It is intended for use in investigating structure-activity relationships, optimizing lead compounds, and exploring novel mechanisms of action in infectious disease and oncology.

Properties

CAS No.

89408-03-7

Molecular Formula

C9H9N3S2

Molecular Weight

223.3 g/mol

IUPAC Name

N-[(Z)-1-thiophen-2-ylethylideneamino]-1,3-thiazol-2-amine

InChI

InChI=1S/C9H9N3S2/c1-7(8-3-2-5-13-8)11-12-9-10-4-6-14-9/h2-6H,1H3,(H,10,12)/b11-7-

InChI Key

APEZWOQOUDEMPU-XFFZJAGNSA-N

SMILES

CC(=NNC1=NC=CS1)C2=CC=CS2

Isomeric SMILES

C/C(=N/NC1=NC=CS1)/C2=CC=CS2

Canonical SMILES

CC(=NNC1=NC=CS1)C2=CC=CS2

Synonyms

2-acetylthiophene-2-thiazolylhydrazone
CBS 1108
CBS-1108

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

CBS-1108 belongs to a class of thiazolylhydrazone derivatives, distinguished by its thiophene core and hydrazone linkage. Structurally analogous compounds include:

  • Nordihydroguaiaretic acid (NDGA): A natural lignan with dual COX/LOX inhibition but lacking the heterocyclic thiazole-thiophene framework .
  • BW-755C (3-amino-1-(m-trifluoromethylphenyl)-2-pyrazoline): A pyrazoline derivative with dual inhibition but distinct pharmacokinetic properties due to its aromatic substituents .
  • ASA and Indomethacin : Classic NSAIDs that selectively target COX, lacking LOX inhibitory activity .

Pharmacological Activity

The anti-inflammatory potency of CBS-1108 and related compounds varies significantly across experimental models:

Table 1: Comparative Pharmacological Profiles
Compound COX Inhibition LOX Inhibition ED50 (Croton Oil Ear Edema) Leukocyte Migration Inhibition Mast Cell Degranulation Inhibition
CBS-1108 Yes Yes ~15 mg/kg (similar to ASA) High High
NDGA Yes Yes ~18 mg/kg High Moderate
BW-755C Yes Yes ~20 mg/kg Moderate Low
ASA Yes No ~12 mg/kg None None
Indomethacin Yes No ~10 mg/kg None None
Dexamethasone No* No* ~25 mg/kg High** High**

Dexamethasone inhibits arachidonic acid release upstream of COX/LOX pathways.
*
Activity mediated via glucocorticoid receptor mechanisms .

Key Findings:
  • Dual vs. Single Pathway Inhibitors : CBS-1108 and NDGA outperform ASA and indomethacin in models requiring LOX inhibition, such as leukocyte migration and mast cell degranulation .
  • Efficacy in Edema Models : CBS-1108 matches ASA in ear edema suppression but with broader anti-inflammatory scope due to dual inhibition .

Selectivity and Side Effects

  • NDGA : Linked to renal toxicity at high doses, limiting therapeutic utility .
  • BW-755C : Rapid metabolism reduces its efficacy in prolonged inflammation models .

Preparation Methods

Synthesis of Thiazolylhydrazine

Thiazolylhydrazine, the hydrazine component of the target compound, is typically prepared via cyclization reactions. A referenced method involves the condensation of thiosemicarbazide with aldehydes or ketones, followed by ring closure. For example, 4-(4-fluorophenyl)piperazin-1-yl)benzaldehyde reacts with thiosemicarbazide in ethanol under acidic conditions to form thiosemicarbazone intermediates, which are subsequently cyclized into thiazolylhydrazine derivatives.

Key Reaction Parameters:

  • Solvent: Ethanol

  • Catalyst: Acetic acid

  • Temperature: Room temperature

  • Yield: ~70–80%

Condensation to Form this compound

The final step involves the condensation of 2-acetylthiophene with thiazolylhydrazine. This reaction proceeds via nucleophilic addition-elimination, where the hydrazine attacks the carbonyl group of the acetylthiophene.

Optimized Protocol (Inferred from Hydrazone Synthesis):

  • Reagents: 2-Acetylthiophene (1 eq), thiazolylhydrazine (1.2 eq)

  • Solvent: Ethanol or methanol

  • Catalyst: 1–2 drops of concentrated HCl or acetic acid

  • Conditions: Reflux at 70–80°C for 4–6 hours

  • Workup: Precipitation or solvent evaporation, followed by recrystallization from ethanol.

Yield: Reported yields for analogous hydrazones range from 65% to 85%, depending on substituents.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Low-temperature acetylation (e.g., -80°C) minimizes side reactions, as demonstrated in thiazole acetylation. For condensation, polar protic solvents like ethanol enhance reactivity, while acidic catalysts accelerate imine formation.

Stoichiometric Ratios

A slight excess of thiazolylhydrazine (1.2 eq) ensures complete conversion of 2-acetylthiophene, as unreacted hydrazine can be removed during purification.

Analytical Characterization

Synthesized this compound is characterized using:

  • ¹H/¹³C NMR: To confirm hydrazone bond formation and aromatic proton environments.

  • LC-MS/MS: For molecular ion validation and purity assessment.

  • Melting Point: Serves as a preliminary purity indicator (e.g., reported mp: 160–162°C for analogues).

Comparative Analysis of Synthetic Methods

Method Key Steps Yield Advantages Limitations
Thiazole Acetylation Bromination, butyllithium/ethyl acetate95.2%High yield, scalableRequires cryogenic conditions
Hydrazone Condensation Thiosemicarbazide cyclization, condensation78–85%Mild conditions, versatileMulti-step, moderate yields

Challenges and Mitigation Strategies

Byproduct Formation

Side products from incomplete acetylation or over-condensation are common. Recrystallization or column chromatography (SiO₂, ethyl acetate/hexane) improves purity.

Moisture Sensitivity

Organolithium reagents (e.g., butyllithium) require anhydrous conditions. Strict moisture control and inert atmospheres (N₂/Ar) are essential.

Applications in Drug Discovery

The compound’s dual inhibition of cyclooxygenase and lipoxygenase highlights its anti-inflammatory potential. Its thiophene-thiazole hybrid structure also enables interactions with biological targets, as evidenced by docking studies .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-Acetylthiophene-2-thiazolylhydrazone?

  • Methodological Answer : The compound is synthesized via condensation of 2-acetylthiophene with 2-thiazolylhydrazine. A typical protocol involves refluxing equimolar amounts of the precursors in dry methanol under acidic catalysis (e.g., 4–5 drops of glacial acetic acid) for 15–30 minutes. Post-reaction, the product is cooled, filtered, and recrystallized from ethyl acetate-ethanol (1:1) to achieve high purity . Key Considerations :
  • Solvent choice (methanol) ensures solubility and reactivity.
  • Acetic acid catalyzes imine bond formation.
  • Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7) .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • IR Spectroscopy : Confirm the presence of C=O (1680–1700 cm⁻¹), C=N (1600–1620 cm⁻¹), and N-H (3200–3300 cm⁻¹) stretches .
  • NMR : Analyze 1H^1H-NMR for acetyl protons (~2.5 ppm, singlet) and thiazole/thiophene aromatic protons (6.5–8.0 ppm). 13C^{13}C-NMR should show carbonyl carbons at ~190 ppm .
  • Elemental Analysis : Validate C, H, N, S percentages against theoretical values (e.g., C: 48.5%, H: 3.6%, N: 16.9%, S: 24.0%) .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR/IR data often arise from tautomerism or solvent effects. For example:
  • Tautomerism : The hydrazone group may exist in keto-enol forms. Use variable-temperature NMR or deuterated DMSO to stabilize specific tautomers .
  • Solvent Polarity : Compare spectra in CDCl₃ vs. DMSO-d₆ to identify solvent-dependent shifts.
  • X-ray Crystallography : Resolve ambiguities by determining the solid-state structure (e.g., as demonstrated for thiophene-2-carbaldehyde hydrazones) .

Q. What experimental strategies are recommended for elucidating the biological mechanism of this compound?

  • Methodological Answer :
  • Molecular Docking : Perform in silico studies using AutoDock Vina to predict binding interactions with enzymes (e.g., α-glucosidase or antimicrobial targets). Compare docking poses with co-crystallized ligands (e.g., acarbose) .
  • Enzyme Assays : Test inhibitory activity against target enzymes (IC₅₀ values) under controlled pH and temperature. Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) .
  • Cellular Uptake Studies : Employ fluorescence labeling (e.g., FITC conjugation) to track intracellular localization in microbial or cancer cell lines .

Q. How should researchers mitigate stability issues during storage and handling of this compound?

  • Methodological Answer :
  • Storage Conditions : Store in amber vials at −20°C under inert gas (N₂/Ar) to prevent oxidation. Avoid moisture by using desiccants (silica gel) .
  • Degradation Analysis : Monitor stability via HPLC (C18 column, acetonitrile/water gradient) over 6–12 months. Detect hydrolytic byproducts (e.g., free thiophene or hydrazine) .
  • Lyophilization : For long-term storage, lyophilize the compound and characterize post-reconstitution using DSC to confirm crystallinity .

Data Contradiction and Reproducibility

Q. How to resolve conflicting reports on the antimicrobial efficacy of this compound?

  • Methodological Answer :
  • Standardized Assays : Adopt CLSI/MIC guidelines using Mueller-Hinton broth and consistent inoculum sizes (1–5 × 10⁵ CFU/mL). Include positive controls (e.g., ciprofloxacin) .
  • Check Solubility : Use DMSO concentrations ≤1% to avoid solvent toxicity. Pre-test solubility in Tween 80/saline mixtures .
  • Structural Confirmation : Re-synthesize the compound and cross-validate spectral data with literature to rule out impurities .

Advanced Analytical Techniques

Q. What computational methods are suitable for predicting the reactivity of this compound in biological systems?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. Correlate with experimental redox behavior .
  • MD Simulations : Simulate ligand-protein interactions (e.g., with CYP450 enzymes) in GROMACS to predict metabolic pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.